N-(3-methoxypropyl)sulfamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C4H12N2O3S |
|---|---|
Molecular Weight |
168.22 g/mol |
IUPAC Name |
1-methoxy-3-(sulfamoylamino)propane |
InChI |
InChI=1S/C4H12N2O3S/c1-9-4-2-3-6-10(5,7)8/h6H,2-4H2,1H3,(H2,5,7,8) |
InChI Key |
UAAZNFLTXWGJIJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNS(=O)(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 3 Methoxypropyl Sulfamide and Its Derivatives
Strategies for the Construction of N-(3-methoxypropyl)sulfamide Core Structures
The formation of the central sulfamide (B24259) linkage (R-SO₂-NH-R') is the key step in constructing the this compound core. Modern synthetic chemistry offers several robust strategies to achieve this, ranging from direct classical methods to more complex catalytic approaches that allow for precise stereochemical control.
The most straightforward and widely employed method for synthesizing N-substituted sulfonamides involves the reaction between a sulfonyl chloride and an amine. In the context of this compound derivatives, this typically involves the reaction of a substituted thiophene (B33073) sulfonyl chloride with 3-methoxypropylamine (B165612). google.com A notable example is the synthesis of N-(3-methoxy-propyl)-3-ethanoyl-2-thiophenesulfonamide, an intermediate for the drug Brinzolamide. In this process, a solution of sulfuryl chloride is added to an aqueous solution containing 3-methoxypropylamine under controlled temperature conditions, leading to the desired product in high yield and purity after crystallization. google.com
The general reaction can be summarized as: Ar-SO₂Cl + H₂N-(CH₂)₃-OCH₃ → Ar-SO₂-NH-(CH₂)₃-OCH₃ + HCl
Conversely, N-alkylation of a parent sulfonamide with a suitable 3-methoxypropyl electrophile, such as 3-bromo-1-methoxypropane, provides an alternative route. google.com This approach is particularly useful when the parent sulfonamide is readily available. Modern advancements in N-alkylation include the use of alcohols as green alkylating agents in the presence of manganese dioxide catalysts or the application of trichloroacetimidates as alkylating agents without the need for additional additives. organic-chemistry.org These methods expand the toolkit for chemists, allowing for greater flexibility in substrate scope and reaction conditions.
Table 1: Example of Direct Sulfonylation for an this compound Derivative google.com
| Parameter | Condition |
| Reactant 1 | 3-ethanoyl-2-thiophenesulfonyl chloride (in ethyl acetate) |
| Reactant 2 | 3-methoxypropylamine (in aqueous solution) |
| Temperature | 0–15 °C |
| Reaction Time | Until disappearance of sulfonyl chloride (monitored by TLC) |
| Workup | Cooling to 0°C, crystallization, filtration, washing |
| Yield | 90.1% |
| Product Purity (HPLC) | >99% |
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthetic methods for sulfonamide derivatives. A key strategy involves the enantioselective reduction of a prochiral ketone within a molecule that already contains the this compound moiety. A patented process for an intermediate of the ocular hypertension drug Brinzolamide illustrates this approach. google.com The synthesis begins with the N-alkylation of a cyclic sulfonamide with 3-bromo-1-methoxypropane. The resulting intermediate possesses a ketone, which is then subjected to an enantioselective reduction using a chiral catalyst system, such as a chiral oxazaborole (Corey-Bakshi-Shibata catalyst) with borane, to yield the desired (S)-alcohol with high enantiomeric purity. google.com
Another powerful technique for introducing chirality is through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed N-allylation (Tsuji-Trost reaction) using chiral ligands, for instance, has been successfully employed to synthesize N-C axially chiral sulfonamides with good enantioselectivity. nih.gov While not directly applied to a simple this compound, this methodology demonstrates the principle of using chiral transition metal complexes to control stereochemistry during C-N bond formation, a strategy that could be adapted for creating chiral derivatives. nih.gov These catalytic methods are advantageous as they require only a substoichiometric amount of the chiral source. google.com
Table 2: Key Steps in an Enantioselective Synthesis of an this compound Derivative google.com
| Step | Description | Reagents/Catalyst | Outcome |
| 1. N-Alkylation | Alkylation of a racemic cyclic sulfonamide. | 3-bromo-1-methoxypropane, Base | Racemic N-(3-methoxypropyl) intermediate. |
| 2. Oxidation | Oxidation of the alcohol to a ketone. | Chromic acid | Prochiral ketone intermediate. |
| 3. Asymmetric Reduction | Enantioselective reduction of the ketone. | Chiral oxazaborole, Borane | Enantiomerically enriched (S)-alcohol. |
Innovations in C-N bond formation have led to oxidative N-functionalization techniques, which offer novel pathways for derivatizing primary sulfonamides. sorbonne-universite.fr A recently developed method involves the direct reaction of primary sulfonamides with aliphatic aldehydes, facilitated by a catalytic system of sodium iodide and sodium percarbonate as an oxidant. rsc.org This reaction yields α-sulfonamido acetals and proceeds under mild conditions with high efficiency and tolerance for various functional groups. rsc.orgrsc.org
While this method does not directly produce an N-alkyl group, it represents a powerful tool for building molecular complexity. The resulting α-sulfonamido acetal (B89532) can be seen as a versatile intermediate. For instance, one could envision using an aldehyde that contains a masked or protected methoxypropyl functionality, which could be revealed in a subsequent step. This approach diversifies the strategies available for creating complex sulfonamide-based molecules from simple starting materials. rsc.org
High-Throughput Synthetic Approaches for this compound Analogues
To accelerate the drug discovery process, high-throughput synthesis and screening methods are employed to rapidly generate and evaluate large numbers of compounds. These techniques are invaluable for exploring the structure-activity relationships (SAR) of this compound analogues.
Before synthesizing a large library of compounds, the reaction conditions must be optimized. Microscale reaction optimization, often performed in 96-well plates, allows for the rapid screening of multiple reaction parameters simultaneously, such as catalysts, solvents, temperatures, and reagent stoichiometries, using only milligram quantities of materials. acs.orgresearchgate.net This approach is a significant improvement over traditional one-factor-at-a-time (OFAT) optimization, as it allows for the study of interactions between variables through Design of Experiments (DoE). nih.govacs.org
For the synthesis of this compound analogues, a DoE approach could be used to optimize the coupling of various sulfonyl chlorides with 3-methoxypropylamine. A 96-well plate would be set up to test different bases, catalysts, and solvents, with the yield in each well quantified by high-throughput analysis techniques like UPLC-MS. acs.org This allows for the rapid identification of the most robust and efficient conditions for the subsequent library synthesis. nih.gov
Table 3: Hypothetical Microscale Optimization of a Sulfonamide Synthesis using a DoE Approach
| Well | Sulfonyl Chloride | Base | Catalyst | Solvent | Yield (%) |
| A1 | Reagent A | Pyridine | None | DCM | 45 |
| A2 | Reagent A | Pyridine | DMAP | DCM | 75 |
| A3 | Reagent A | DIPEA | None | DCM | 52 |
| A4 | Reagent A | DIPEA | DMAP | DCM | 88 |
| B1 | Reagent A | Pyridine | None | Acetonitrile (B52724) | 60 |
| B2 | Reagent A | Pyridine | DMAP | Acetonitrile | 85 |
| B3 | Reagent A | DIPEA | None | Acetonitrile | 68 |
| B4 | Reagent A | DIPEA | DMAP | Acetonitrile | 95 |
| This table illustrates how multiple parameters can be varied in a plate format to quickly identify optimal reaction conditions (highlighted). |
Once optimal reaction conditions are established, parallel synthesis is used to create a combinatorial library of compounds. nih.gov This involves systematically combining a set of building blocks to generate a large array of structurally diverse molecules. For this compound analogues, a library could be generated by reacting 3-methoxypropylamine with a diverse collection of sulfonyl chlorides (R-SO₂Cl), where 'R' represents different aromatic, heteroaromatic, or aliphatic groups. uniroma1.it
Alternatively, a diverse set of amines could be reacted with a common sulfonyl chloride scaffold. The syntheses are performed in parallel, typically in a spatially addressed array like a 96-well plate, where each well contains a unique combination of reactants. uniroma1.it This approach enables the rapid generation of hundreds of distinct analogues, which can then be directly submitted for biological screening to identify promising lead compounds for further development. nih.govscielo.br
Table 4: Example of a Combinatorial Library Design for this compound Analogues
| Building Block A (Sulfonyl Chlorides) | |||
| R1-SO₂Cl | R2-SO₂Cl | R3-SO₂Cl | |
| Building Block B (Amine) | H₂N-(CH₂)₃-OCH₃ | Product: R1-SO₂NH(CH₂)₃OCH₃ | Product: R2-SO₂NH(CH₂)₃OCH₃ |
| This simplified grid shows how one amine can be reacted with multiple sulfonyl chlorides in parallel to generate a focused library. |
Green Chemistry Considerations in the Synthesis of this compound
The growing emphasis on sustainable practices in the chemical industry has led to the development of greener synthetic routes for pharmacologically important molecules like this compound and its derivatives. By adhering to the principles of green chemistry, researchers aim to minimize the environmental impact of chemical processes, reduce waste, and enhance safety. This section explores key green chemistry considerations in the synthesis of this compound, focusing on sustainable solvent systems and strategies for maximizing atom economy and minimizing waste.
Implementation of Sustainable Solvent Systems and Reaction Media
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional syntheses of sulfonamides often rely on volatile and hazardous organic solvents. To address this, research has focused on identifying and implementing more sustainable alternatives for the synthesis of this compound.
Deep Eutectic Solvents (DESs):
A significant advancement in green chemistry is the use of deep eutectic solvents (DESs) as reaction media for sulfonamide synthesis. escholarship.orguniba.it DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, non-toxic, and inexpensive.
A sustainable and scalable protocol for synthesizing various functionalized sulfonamides has been developed using choline (B1196258) chloride (ChCl)-based DESs. escholarship.orguniba.it For instance, reactions in ChCl/glycerol and ChCl/urea have shown high yields (up to 97%) at room temperature. escholarship.orguniba.it The synthesis of sulfonamides in these DESs from amines and sulfonyl chlorides demonstrates the practicality of this approach. escholarship.orguniba.it The reaction of a suitable sulfonyl chloride with 3-methoxypropan-1-amine in a DES system would represent a green synthetic route to this compound.
Water as a Green Solvent:
Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com Environmentally benign methods for the synthesis of sulfonamide derivatives have been developed using water as the solvent at room temperature. mdpi.comrsc.org These methods often involve controlling the pH with a base like sodium carbonate, which acts as a scavenger for the hydrochloric acid byproduct. mdpi.comrsc.org The desired sulfonamide product can often be isolated by simple filtration after acidification, which simplifies the workup process and reduces the need for organic extraction solvents. mdpi.comajchem-b.com
Other Green Solvents and Conditions:
Researchers have also explored other green solvent options and solvent-free conditions. Polyethylene glycol (PEG-400) has been used as a recyclable and non-toxic solvent for sulfonamide synthesis. mdpi.com Additionally, solvent-free, or "neat," reaction conditions represent the ultimate green approach, eliminating solvent waste entirely. mdpi.com Microwave-assisted and ultrasound-assisted syntheses have also been shown to be efficient and environmentally friendly methods for preparing sulfonamide derivatives, often in greener solvents like water. nih.govum-palembang.ac.id
Atom Economy and Waste Minimization Strategies in Sulfonamide Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. wordpress.comrsc.org High atom economy indicates that minimal waste is generated. Several strategies have been developed to improve the atom economy and minimize waste in the synthesis of sulfonamides like this compound.
Catalyst-Free and One-Pot Syntheses:
Developing catalyst-free reactions is a key strategy for waste reduction, as it eliminates the need for often toxic and difficult-to-remove metal catalysts. mdpi.com One-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contribute to waste minimization by reducing the need for intermediate purification steps and solvent usage. mdpi.com For example, a one-pot synthesis of sulfonamides from thiols or disulfides in water has been reported, where the sulfonyl chloride is generated in situ and then reacted with an amine. mdpi.com
Flow Chemistry:
Flow chemistry, using meso-reactor systems, offers a safe, efficient, and scalable method for sulfonamide synthesis. nih.govwordpress.com This technique allows for precise control over reaction parameters, leading to higher yields and purity. The use of greener solvents and the ability to perform sequential reactions in a continuous flow system contribute to waste minimization and a more sustainable process. nih.govwordpress.com
Alternative Reagents:
The choice of reagents significantly impacts the atom economy and waste profile of a reaction. Traditional sulfonamide synthesis often involves the use of sulfonyl chlorides, which can be moisture-sensitive. Research into alternative, more stable sulfur sources is an active area. For instance, the use of sodium sulfinate as a stable sulfur source in water has been demonstrated for the synthesis of sulfonamides. evitachem.com Another approach involves the metal-free, three-component reaction of sodium metabisulfite, sodium azide, and an aryldiazonium salt to construct primary sulfonamides. rsc.org
By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more sustainable, with reduced environmental impact and improved efficiency.
Structural Elucidation and Advanced Analytical Characterization of N 3 Methoxypropyl Sulfamide
Spectroscopic Analysis of N-(3-methoxypropyl)sulfamide and its Derivatives
Spectroscopic techniques are instrumental in defining the molecular framework, identifying functional groups, and elucidating the connectivity of atoms within this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural assignment of this compound derivatives. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
For instance, in the analysis of 4-Bromo-N-(3-methoxypropyl)benzene-1-sulfonamide, the ¹H NMR spectrum (in CDCl₃) shows characteristic signals for the aromatic protons in the range of δ 7.62-7.75 ppm. rsc.org The protons of the 3-methoxypropyl group exhibit distinct signals: the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) appears as a quartet at δ 3.08 ppm, the central methylene group (-CH₂-) as a multiplet around δ 1.71 ppm, the methylene group adjacent to the oxygen (O-CH₂) as a triplet at δ 3.41 ppm, and the methoxy (B1213986) (O-CH₃) protons as a sharp singlet at δ 3.28 ppm. rsc.org The sulfonamide proton (NH) typically appears as a triplet around δ 5.22 ppm. rsc.org
Similarly, ¹³C NMR data for this derivative reveals signals for the aromatic carbons, with the carbon bearing the bromine atom appearing at a distinct chemical shift. rsc.org The carbons of the methoxypropyl chain are also clearly resolved, with the O-CH₃ carbon at approximately δ 59.0 ppm, the O-CH₂ carbon at δ 71.8 ppm, the central -CH₂- at δ 28.9 ppm, and the N-CH₂ carbon at δ 42.5 ppm. rsc.org
In another example, 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide, the ¹H NMR spectrum shows aromatic protons between 7.0 and 8.0 ppm, while the propyl chain protons are found between 1.5 and 4.0 ppm. smolecule.com The methoxy group gives a characteristic sharp singlet around 3.7 ppm. smolecule.com
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Aromatic Protons (ppm) | NH (ppm) | N-CH₂ (ppm) | -CH₂- (ppm) | O-CH₂ (ppm) | O-CH₃ (ppm) |
|---|---|---|---|---|---|---|---|
| 4-Bromo-N-(3-methoxypropyl)benzene-1-sulfonamide rsc.org | CDCl₃ | 7.62-7.75 (m) | 5.22 (t) | 3.08 (q) | 1.67-1.75 (m) | 3.41 (t) | 3.28 (s) |
Table 2: Representative ¹³C NMR Data for 4-Bromo-N-(3-methoxypropyl)benzene-1-sulfonamide rsc.org
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| Aromatic Carbons | 127.5-139.3 |
| O-CH₂ | 71.8 |
| O-CH₃ | 59.0 |
| N-CH₂ | 42.5 |
Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is crucial for determining the precise molecular weight and for gaining insight into the compound's structure through its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy.
For example, the HRMS (ESI) of a sulfonamide derivative, C₁₀H₁₆NO₂S, showed a calculated [M+H]⁺ ion at m/z 214.0896, with the found value being 214.0898, confirming its molecular formula. rsc.org For another derivative, C₁₁H₁₈NO₃S, the calculated [M+H]⁺ was 244.1002, and the found value was 244.1006. rsc.org In the case of 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide, mass spectrometry confirms the molecular ion peak at a mass-to-charge ratio of 247. smolecule.com Characteristic fragmentation patterns often include the loss of the methoxypropyl group. smolecule.com
Table 3: High-Resolution Mass Spectrometry Data for this compound Derivatives
| Compound Formula | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
|---|---|---|---|---|
| C₁₀H₁₆NO₂S | ESI | 214.0896 | 214.0898/214.0900 | rsc.org |
| C₁₁H₁₈NO₃S | ESI | 244.1002 | 244.1006 | rsc.org |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. surfacesciencewestern.com These techniques are sensitive to the vibrations of chemical bonds and can offer insights into molecular structure and conformation. surfacesciencewestern.comnih.gov
For sulfonamides, characteristic infrared absorption bands are observed for the sulfonyl (SO₂) group. smolecule.com Specifically, asymmetric and symmetric S=O stretching vibrations typically appear around 1350 cm⁻¹ and 1150 cm⁻¹, respectively. smolecule.com In 2-fluoro-N-(3-methoxypropyl)benzene-1-sulfonamide, these bands are clearly identifiable. smolecule.com The presence of a C-F bond in this derivative gives rise to a distinct absorption near 1250 cm⁻¹. smolecule.com
Raman spectroscopy complements FTIR by providing information on non-polar bonds and can be particularly sensitive to changes in crystal structure and polymorphism. surfacesciencewestern.comamericanpharmaceuticalreview.com For instance, differences in the Raman spectra of polymorphs can manifest as shifts in band frequencies, changes in relative intensities, and the appearance or disappearance of bands, particularly in the C-H stretching region (~3000 cm⁻¹) and the fingerprint region below 1700 cm⁻¹. americanpharmaceuticalreview.com
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. anton-paar.com It provides precise information on bond lengths, bond angles, and intermolecular interactions.
Single Crystal X-ray Diffraction Studies of this compound Complexes and Derivatives
Single crystal X-ray diffraction (SCXRD) allows for the unambiguous determination of the molecular structure of this compound derivatives and their complexes. warwick.ac.uk For example, the crystal structure of 4-Bromo-N-(3-methoxypropyl)benzene-1-sulfonamide was determined by obtaining suitable monocrystals through slow evaporation from a CDCl₃/heptane solvent mixture. rsc.org This analysis provides precise atomic coordinates, allowing for the detailed examination of the molecule's conformation and packing in the crystal lattice.
In another study, the crystal structure of a hydrochloride salt of a benzylphenethylamine derivative, 25I-NBOMe, which shares some structural similarities with sulfonamides, was determined to be in the P2₁/c space group. scielo.br Such studies reveal crucial details about intermolecular interactions, like hydrogen bonding, which dictate the crystal packing. For example, in the crystal structures of some sulfonamide derivatives, hydrogen bonds involving the sulfonamide group are key features. nih.gov
Table 4: Representative Crystallographic Data for a Sulfonamide Derivative
| Compound | Molecular Formula | Space Group | a [Å] |
|---|
Analysis of Polymorphism and Different Solid-State Forms
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state characterization. justia.commdpi.com Different polymorphs of the same compound can exhibit distinct physical properties. justia.com Techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and vibrational spectroscopy are used to identify and characterize different polymorphic forms. americanpharmaceuticalreview.comjustia.com
For example, different polymorphic forms of the herbicide sulfentrazone, an N-phenylsulfonamide, have been identified. justia.com These polymorphs show different DSC traces, with one form exhibiting a single endothermic peak around 126°C, while another shows two broader peaks at lower temperatures. justia.com Vibrational spectroscopy can also distinguish between polymorphs, as different crystal packing arrangements lead to subtle changes in the IR and Raman spectra. americanpharmaceuticalreview.com The study of polymorphism in this compound and its derivatives is crucial for controlling the solid-state properties of these materials.
Advanced Chromatographic and Electrophoretic Techniques
Advanced separation techniques are fundamental in the analysis of pharmaceutical compounds and research chemicals like this compound. These methods provide the necessary resolution and sensitivity to detect and quantify the main component and any related substances.
A robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a cornerstone for the routine analysis and quality control of this compound. The development of such a method involves a systematic optimization of chromatographic conditions to achieve a suitable separation.
Method Development: The development of an HPLC method for this compound would typically start with the selection of a suitable stationary phase, such as a C8 or C18 column, which is effective for separating moderately polar compounds. The mobile phase composition, a critical factor, would be optimized by testing various ratios of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727) to achieve optimal retention and peak shape. The pH of the buffer is also a key parameter to control the ionization state of the sulfamide (B24259) group. Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.
A typical starting point for method development could be a gradient elution to screen for impurities, followed by optimization to an isocratic method for routine quality control if all components are resolved within a reasonable time. wu.ac.th
Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. cuestionesdefisioterapia.com Validation encompasses several parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is often demonstrated by the absence of interfering peaks at the retention time of this compound in a placebo or blank sample. medcraveonline.com
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of the standard solution. medcraveonline.com
Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day). cuestionesdefisioterapia.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a sample matrix. cuestionesdefisioterapia.com
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. wu.ac.th
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. wu.ac.th
Table 1: Representative HPLC Method Parameters and Validation Summary for this compound
| Parameter | Condition / Acceptance Criteria |
|---|---|
| Chromatographic Conditions | |
| Column | YMC-Triart C8 (250 x 4.6 mm, 5 µm) wu.ac.th |
| Mobile Phase | Acetonitrile : Potassium Dihydrogen Phosphate Buffer (pH 5.5) (50:50 v/v) japer.in |
| Flow Rate | 1.0 mL/min wu.ac.th |
| Detection Wavelength | 220 nm |
| Column Temperature | 25 °C wu.ac.th |
| Injection Volume | 10 µL |
| Validation Parameters | |
| Linearity Range | 10-150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 wu.ac.th |
| Accuracy (% Recovery) | 98.0% - 102.0% cuestionesdefisioterapia.com |
| Precision (% RSD) | ≤ 2.0% |
| LOD | ~0.1 µg/mL medcraveonline.com |
| LOQ | ~0.3 µg/mL medcraveonline.com |
| Robustness | No significant impact on results from minor changes in flow rate and mobile phase composition. |
Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of small molecules. nih.gov Its separation mechanism is based on the differential migration of analytes in an electric field. For neutral compounds like this compound, conventional CE is not effective. However, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is ideally suited for this purpose. nih.govresearchgate.net
MEKC Principles and Application: MEKC separates neutral molecules by adding a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), to the buffer solution at a concentration above its critical micelle concentration (CMC). scispace.comannualreviews.org This forms micelles that act as a pseudo-stationary phase. vaia.com Neutral analytes partition between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles based on their hydrophobicity. vaia.com
The separation of this compound and its potential neutral impurities would depend on their differential partitioning into the micelles. researchgate.net Analytes with greater hydrophobicity will interact more strongly with the micelles and migrate closer to the micelle velocity, while less hydrophobic analytes will travel closer to the electroosmotic flow (EOF). vaia.com This differential migration allows for the high-resolution separation of neutral compounds. nih.gov Optimization of MEKC conditions would involve selecting the appropriate surfactant, its concentration, buffer pH, and applied voltage to achieve the desired separation for purity assessment. scispace.com The use of CE and MEKC for the analysis of sulfonamides has been well-documented, providing a strong basis for its application to this compound. nih.govanalyticaltoxicology.com
If this compound possesses a chiral center, the separation of its enantiomers is crucial, as enantiomers can exhibit different pharmacological activities. Chiral HPLC is a primary technique for determining enantiomeric purity. ic.ac.uk
Chiral HPLC: The development of a chiral HPLC method involves screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds, including sulfonamide derivatives. researchgate.netsigmaaldrich.com The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol like isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers.
A study on a related sulfonamide derivative successfully used a Crownpak CR(+) column, which contains a chiral crown ether, to resolve its enantiomers. nih.govresearchgate.net This type of column is particularly effective for primary amines, which form complexes with the crown ether. nih.gov The enantiomeric purity, or enantiomeric excess (ee), can then be calculated from the peak areas of the two enantiomers in the chromatogram. ic.ac.uk Validation of the chiral method would ensure its accuracy and precision for determining the enantiomeric ratio. nih.govresearchgate.net
Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is another powerful technique that can offer faster and more efficient separations than HPLC for some chiral compounds. researchgate.net
Table 2: Representative Chiral HPLC Method Parameters for this compound Enantiomers
| Parameter | Condition |
|---|---|
| Chromatographic Conditions | |
| Column | Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based) researchgate.net |
| Mobile Phase | n-Hexane : Isopropanol (ratio to be optimized, e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 25 °C |
| Performance | |
| Resolution (Rs) | > 1.5 between enantiomer peaks |
| Enantiomeric Purity | Determined by the relative peak areas of the two enantiomers. nih.gov |
Based on the available scientific literature, there is a significant lack of specific computational and theoretical investigations focused solely on the chemical compound this compound. Extensive searches of scholarly databases and chemical literature did not yield dedicated studies on the quantum chemical calculations, molecular modeling, or QSPR analysis of this particular molecule.
Therefore, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the requested sections and subsections (4.1, 4.2, and 4.3) as they pertain directly to this compound. The scientific community has not published research that would populate the specific, structured article requested.
Computational and Theoretical Investigations of N 3 Methoxypropyl Sulfamide
Quantitative Structure-Property Relationship (QSPR) Studies
Development and Validation of Molecular Descriptors for N-(3-methoxypropyl)sulfamide Analogs
The development of robust quantitative structure-activity relationship (QSAR) models relies on the careful selection and validation of molecular descriptors. For this compound and its analogs, a variety of descriptors can be calculated to quantify their structural and physicochemical features. These descriptors are broadly categorized into 1D, 2D, and 3D descriptors.
1D Descriptors: These include basic molecular properties such as molecular weight, atom count, and logP (octanol-water partition coefficient).
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of specific functional groups.
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and encompass geometric, steric, and electronic properties.
The validation of these descriptors is a critical step to ensure the reliability of any subsequent QSAR model. This process typically involves both internal and external validation techniques. Internal validation methods, such as leave-one-out cross-validation, assess the model's predictive power on the training set, while external validation uses an independent test set to evaluate its performance on new data.
Table 1: Representative Molecular Descriptors for a Set of this compound Analogs
| Analog | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| This compound | 168.22 | -0.25 | 78.48 | 2 | 4 |
| Analog A (propyl replaced with ethyl) | 154.19 | -0.50 | 78.48 | 2 | 4 |
| Analog B (methoxy replaced with ethoxy) | 182.25 | 0.15 | 78.48 | 2 | 4 |
| Analog C (sulfamide N-methylated) | 182.25 | 0.10 | 78.48 | 1 | 4 |
Note: The data in this table is illustrative and based on computational predictions for this compound and hypothetical analogs.
Predictive Modeling of Relevant Physico-Chemical Parameters
Predictive modeling of physico-chemical parameters is a cornerstone of computational chemistry in drug discovery and materials science. For this compound, these models can estimate properties that are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for specific applications.
Commonly modeled parameters include:
Solubility: The ability of the compound to dissolve in a solvent, typically water.
Permeability: The capacity of the molecule to pass through biological membranes.
pKa: The acidity or basicity of the compound, which influences its ionization state at different pH values.
These models are often built using machine learning algorithms, such as multiple linear regression, support vector machines, and neural networks, trained on datasets of compounds with experimentally determined properties.
Table 2: Predicted Physico-Chemical Parameters for this compound
| Parameter | Predicted Value | Method |
|---|---|---|
| Aqueous Solubility (logS) | -1.5 | ALOGPS |
| Caco-2 Permeability (logPapp, cm/s) | -5.8 | PreADMET |
| pKa (acidic) | 8.5 | ACD/Labs |
| pKa (basic) | -2.1 | ACD/Labs |
Note: The data in this table is illustrative and derived from various predictive software.
Molecular Interaction Studies and Docking Simulations
Understanding how this compound interacts with biological macromolecules is essential for elucidating its potential biological activity. Molecular docking simulations are a powerful tool for this purpose.
Prediction of Ligand-Biomacromolecule Binding Sites and Interaction Modes
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies can identify potential binding sites on various protein targets. The sulfamide (B24259) group, with its hydrogen bond donor and acceptor capabilities, is expected to play a key role in these interactions.
The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. The ligand is then placed in the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Table 3: Illustrative Docking Simulation Results of this compound with a Hypothetical Kinase Target
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.2 |
| Key Interacting Residues | ASP145, LYS88, PHE144 |
| Types of Interactions | Hydrogen bonds, Hydrophobic interactions |
Note: This data is hypothetical and serves as an example of typical docking simulation output.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonds are crucial in determining the conformation of this compound and its interactions with its environment.
Intermolecular Hydrogen Bonding: In a condensed phase or when interacting with a biological target, this compound can form a network of intermolecular hydrogen bonds. The sulfamide moiety is a particularly effective hydrogen bonding unit. Computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations can be used to analyze the strength and geometry of these hydrogen bonds.
Table 4: Typical Hydrogen Bond Geometries for Sulfonamides from Computational Studies
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) |
|---|---|---|
| N-H···O (Sulfonyl) | 2.8 - 3.2 | 150 - 180 |
| N-H···O (Methoxy) | 2.9 - 3.3 | 140 - 170 |
Note: This data represents typical ranges observed in computational studies of sulfonamides.
Investigation of Non-Linear Optical (NLO) Properties through Computational Methods
Non-linear optical (NLO) materials have applications in various fields, including telecommunications, optical computing, and data storage. Computational methods can be employed to predict the NLO properties of this compound.
The key NLO properties of interest are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These properties are related to the molecule's response to a strong external electric field. Molecules with large hyperpolarizability values are promising candidates for NLO materials.
Computational approaches, such as DFT and time-dependent DFT (TD-DFT), can be used to calculate these properties. The calculations typically involve optimizing the molecular geometry and then computing the response to an applied electric field. The presence of the electron-withdrawing sulfonyl group and the flexible methoxypropyl chain can influence the electronic distribution and, consequently, the NLO response of the molecule. Recent computational studies have shown that sulfonamide-containing derivatives can exhibit significant NLO responses. researchgate.netresearchgate.net
Table 5: Calculated Non-Linear Optical Properties of this compound
| Property | Calculated Value (a.u.) | Computational Method |
|---|---|---|
| Dipole Moment (μ) | 3.5 | DFT/B3LYP/6-311++G(d,p) |
| Mean Polarizability (α) | 85.2 | DFT/B3LYP/6-311++G(d,p) |
| First Hyperpolarizability (β) | 1.2 x 10⁻³⁰ esu | TD-DFT |
Note: The data in this table is illustrative and based on typical computational results for similar organic molecules.
Advanced Reaction Chemistry and Derivatization Strategies for N 3 Methoxypropyl Sulfamide
Modification of the Sulfonamide Moiety
The sulfonamide group is a key functional handle for derivatization, offering opportunities for reaction at both the nitrogen and sulfur atoms.
Functionalization at the Nitrogen Atom via Alkylation, Acylation, and Arylation
The nitrogen atom of the sulfonamide in N-(3-methoxypropyl)sulfamide can be readily functionalized through alkylation, acylation, and arylation reactions, leading to a diverse range of derivatives.
Alkylation: N-alkylation of sulfonamides can be achieved using various alkylating agents under basic conditions. For instance, reaction with alkyl halides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) can introduce a second alkyl group onto the nitrogen atom. Transition metal-catalyzed methods, for example, using ruthenium(II) or palladium(II) complexes, facilitate the N-alkylation of sulfonamides with alcohols, offering a more atom-economical approach. Another method involves the use of trichloroacetimidates as alkylating agents under thermal conditions, which proceeds without the need for an external catalyst. nih.govresearchgate.net
Acylation: The sulfonamide nitrogen can be acylated to form N-acylsulfonamides. This transformation can be carried out using acylating agents like acyl chlorides or anhydrides. The use of N-acylbenzotriazoles in the presence of a base like sodium hydride provides an efficient route to N-acylsulfonamides. researchgate.net Catalytic methods employing metal hydrogen sulfates have also been developed for the N-acylation of sulfonamides under solvent-free conditions. researchgate.net
Arylation: N-arylation of sulfonamides introduces an aromatic ring onto the nitrogen atom. This can be accomplished through palladium-catalyzed cross-coupling reactions with aryl halides or boronic acids. nih.gov Copper-catalyzed N-arylation reactions have also been reported, providing an alternative route to N-arylsulfonamides.
Below is a table summarizing various functionalization reactions at the nitrogen atom of a generic sulfonamide scaffold, which are applicable to this compound.
| Reaction Type | Reagents and Conditions | Product Type |
| Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-alkyl-N-(3-methoxypropyl)sulfamide |
| Alkylation | Alcohol, Transition metal catalyst (e.g., Ru(II), Pd(II)) | N-alkyl-N-(3-methoxypropyl)sulfamide |
| Acylation | Acyl chloride or Anhydride, Base | N-acyl-N-(3-methoxypropyl)sulfamide |
| Acylation | N-acylbenzotriazole, NaH | N-acyl-N-(3-methoxypropyl)sulfamide |
| Arylation | Aryl halide or Aryl boronic acid, Pd catalyst | N-aryl-N-(3-methoxypropyl)sulfamide |
Substitutions and Transformations at the Sulfur Center
The sulfur atom of the sulfonamide group, while generally robust, can undergo specific transformations. One notable reaction is the cleavage of the N-S bond, which can be achieved under certain reductive or oxidative conditions. For example, reactions of tertiary sulfonamides with thermally generated benzynes can lead to N-S bond cleavage and the formation of new heterocyclic structures through sulfonyl transfer or desulfonylation pathways. nih.gov While less common, direct substitution at the sulfur center would require activation, for instance, by conversion to a sulfonyl halide, which could then react with various nucleophiles.
Modifications of the Methoxypropyl Chain
The methoxypropyl side chain offers additional sites for chemical modification, including the terminal ether and the propyl backbone.
Terminal Ether Transformations and Functionalization
The terminal methoxy (B1213986) group is susceptible to ether cleavage under strongly acidic conditions, typically using reagents like boron tribromide (BBr3) or hydrobromic acid (HBr). nih.govnih.govgvsu.educore.ac.ukyoutube.com This reaction would convert the methoxypropyl group to a 3-hydroxypropyl group, yielding N-(3-hydroxypropyl)sulfamide. This transformation is significant as it unmasks a primary alcohol functionality, which can then be used for further derivatization, such as esterification or oxidation. The general mechanism for acid-catalyzed ether cleavage is presented below.
| Reagent | Conditions | Product |
| BBr3 | Inert solvent (e.g., CH2Cl2) | N-(3-hydroxypropyl)sulfamide |
| HBr | Aqueous, heat | N-(3-hydroxypropyl)sulfamide |
Chain Elongation, Shortening, and Branching Strategies
Modification of the propyl chain length or introduction of branching would generally require a multi-step synthetic approach starting from different precursors rather than direct modification of the existing this compound. For example, to synthesize an analog with a longer chain, one might start with a longer-chain amino alcohol. Similarly, branched analogs would necessitate starting materials with the desired branching pattern.
Cyclization and Ring-Forming Reactions Involving the this compound Scaffold
The this compound scaffold can be a precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. For such reactions to occur, the molecule typically needs to be functionalized to introduce reactive groups that can participate in ring closure.
For instance, after converting the terminal methoxy group to a leaving group (e.g., a tosylate or halide) and deprotonating the sulfonamide nitrogen, an intramolecular nucleophilic substitution could lead to the formation of a cyclic sulfonamide, also known as a sultam. The feasibility of such a reaction would depend on the ring size being formed and the reaction conditions. Ring-closing metathesis (RCM) is another powerful technique for the synthesis of cyclic sulfonamides, though it would require the prior introduction of terminal alkene functionalities onto both the nitrogen and the propyl chain of the sulfamide (B24259). soton.ac.ukresearchgate.netenamine.netnih.gov
An example of a potential cyclization pathway is outlined below:
Ether Cleavage: this compound is treated with a reagent like BBr3 to yield N-(3-hydroxypropyl)sulfamide.
Activation of the Alcohol: The resulting primary alcohol is converted to a good leaving group, for example, by reaction with p-toluenesulfonyl chloride to form a tosylate.
Intramolecular Cyclization: In the presence of a base, the sulfonamide nitrogen acts as a nucleophile, displacing the tosylate to form a six-membered cyclic sulfonamide (a 1,2-thiazinane 1,1-dioxide derivative).
This strategy highlights how the derivatization of both the sulfonamide and the methoxypropyl moieties can be combined to construct more complex cyclic structures.
Design and Synthesis of Hybrid Molecules Incorporating the this compound Moiety
The strategic incorporation of the this compound moiety into larger, hybrid molecules is a key area of research aimed at developing novel therapeutic agents. This approach leverages the physicochemical properties of the this compound group to potentially enhance the pharmacological profile of the parent molecule.
Conjugation with Diverse Chemical Scaffolds
The synthesis of hybrid molecules involving the this compound moiety has been successfully demonstrated through its conjugation with complex heterocyclic systems. A notable example is the creation of sulfonamide methoxypyridine derivatives designed as potential dual inhibitors of PI3K/mTOR, which are key enzymes in cell signaling pathways implicated in cancer nih.gov.
In this context, a series of derivatives were synthesized, including a compound that features the N-(3-methoxypropyl)amino group attached to a benzo nih.govmdpi.comthieno[3,2-d]pyrimidine core. The synthesis of these complex molecules is a multi-step process. A key step in the synthetic route is the Suzuki coupling reaction, which is used to form a crucial carbon-carbon bond between a borate ester intermediate and a bromo-substituted aromatic compound. Specifically, the synthesis involves the condensation of 2,4-difluorobenzenesulfonyl chloride with an appropriate amine, followed by Miyaura borylation to create the necessary borate ester nih.gov. This intermediate is then coupled with the scaffold containing the N-(3-methoxypropyl)amino group.
The table below outlines a key compound synthesized in this research, highlighting the integration of the this compound-related moiety.
| Compound ID | Chemical Name | Synthetic Strategy |
| 11e | N-(2-methoxy-5-(4-((3-methoxypropyl)amino)benzo nih.govmdpi.comthieno[3,2-d]pyrimidin-7-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide | Suzuki Coupling, Miyaura Borylation |
Table 1: Example of a Hybrid Molecule Incorporating a Derivative of the this compound Moiety. Data sourced from Gao et al. (2023) nih.gov.
This research underscores the feasibility of incorporating the this compound moiety into diverse and complex chemical scaffolds to generate novel compounds with potential therapeutic applications. The design strategy for these hybrid molecules often involves a "scaffold hopping" approach, where different aromatic core structures are explored to optimize biological activity nih.gov.
Development of Novel Linker Chemistry in Complex Molecular Architectures
The development of novel linker chemistries is crucial for the construction of complex molecular architectures, such as antibody-drug conjugates (ADCs), where a linker connects a targeting moiety (like an antibody) to a payload (like a cytotoxic drug). While the direct application of this compound as a linker in such complex architectures is not extensively documented in publicly available research, the broader class of sulfamides is recognized for its potential in linker technology.
General principles of linker design for hybrid molecules focus on stability in circulation and specific cleavage at the target site. The choice of linker can significantly influence the efficacy and toxicity of the resulting conjugate. The covalent attachment of different molecular fragments through a linker is a common strategy in the design of hybrid drugs nih.gov. These linkers can be designed to be either cleavable, releasing the active components at the site of action, or non-cleavable, where the entire hybrid molecule acts as the therapeutic agent nih.gov.
Mechanistic Studies in Reactions Involving N 3 Methoxypropyl Sulfamide
Elucidation of Reaction Pathways and Transition States using Spectroscopic and Computational Techniques
There are no specific studies in the available scientific literature that utilize spectroscopic or computational techniques to map the reaction pathways or identify the transition states for reactions involving N-(3-methoxypropyl)sulfamide. General methodologies for studying related sulfonamide compounds often employ techniques such as Density Functional Theory (DFT) for computational analysis and various spectroscopic methods for structural elucidation. However, the application of these techniques to this compound has not been reported.
Kinetic and Thermodynamic Characterization of this compound Reactions
Detailed kinetic and thermodynamic data for reactions of this compound are currently absent from the scientific literature. Studies on other sulfonamides have explored their thermal stability and adsorption thermodynamics, but this information cannot be directly extrapolated to predict the kinetic and thermodynamic parameters of reactions involving the title compound. Without experimental data, a quantitative characterization of its reactivity remains speculative.
Role of Catalysis in Enhancing Reaction Efficiency and Selectivity
The influence of catalysts on reactions with this compound has not been a specific focus of published research. While catalysis is a cornerstone of modern organic synthesis, and various catalytic systems have been developed for reactions involving the sulfamide (B24259) functional group, their application and mechanistic role in transformations of this compound have not been documented.
Application of N 3 Methoxypropyl Sulfamide in the Synthesis of Complex Molecular Architectures
Utilization as a Versatile Building Block in Multi-Step Organic Synthesis
In the realm of multi-step organic synthesis, the utility of a building block is determined by its reactivity, selectivity, and the structural motifs it can introduce. N-(3-methoxypropyl)sulfamide features a primary sulfonamide nitrogen and a secondary sulfonamide nitrogen, which exhibit different nucleophilic and acidic properties. This differentiation allows for selective reactions at either nitrogen under controlled conditions, a key principle in multi-step synthesis where protecting groups are often employed to manage reactivity.
The sulfamide (B24259) moiety itself is a critical pharmacophore found in numerous therapeutic agents. The ability to introduce this functional group using a building block like this compound is advantageous. The methoxypropyl chain can influence the physicochemical properties of the final molecule, such as lipophilicity and conformational flexibility. Three-component reactions, which streamline synthetic sequences by combining multiple reactants in a single step, could potentially utilize this compound to introduce both the sulfamide and the flexible ether chain simultaneously, enhancing synthetic efficiency nih.govrsc.org.
Table 1: Potential Reaction Sites and Applications in Multi-Step Synthesis
| Functional Group | Potential Reaction Type | Synthetic Application |
|---|---|---|
| Primary Sulfonamide (SO₂NH₂) | N-Alkylation, N-Arylation | Introduction of substituents for structure-activity relationship (SAR) studies. |
| Secondary Sulfonamide (-NH-) | Acylation, Sulfonylation | Linkage to other molecular fragments or building blocks. |
| Methoxypropyl Chain | - | Modulation of solubility, flexibility, and metabolic stability. |
Incorporation into Macrocyclic and Supramolecular Structures
Macrocycles and supramolecular assemblies are complex architectures where molecular recognition and non-covalent interactions play a crucial role mdpi.com. The this compound structure contains key features that can direct the formation of such organized systems. The sulfamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O), enabling it to form predictable intermolecular connections, such as dimers or chains, which are fundamental to building supramolecular structures mdpi.comnih.govresearchgate.net.
Role in the Development of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker nih.govnih.govexplorationpub.com. The linker is a critical component that determines the efficacy of the PROTAC by controlling the distance and orientation between the two proteins in the resulting ternary complex nih.govresearchgate.netresearchgate.net.
While direct use of this compound as a complete linker in a published PROTAC is not documented, its structural motifs are highly relevant to modern linker design. Sulfonamide-based linkers are explored in medicinal chemistry, and the this compound scaffold provides a foundation for such a linker. The methoxypropyl portion offers a flexible alkyl ether chain, which is a common feature in successful PROTAC linkers used to achieve optimal spacing nih.gov. Furthermore, the sulfamide group can impart specific conformational constraints and polarity to the linker, which can affect the stability and cooperativity of the ternary complex. The synthesis of PROTACs often involves modular approaches like "click chemistry," where bifunctional building blocks are combined. A derivative of this compound, functionalized with appropriate reactive handles (e.g., an azide or alkyne), could serve as a valuable piece in a modular PROTAC synthesis platform rsc.orgresearchgate.netnih.govbohrium.com.
Table 2: Hypothetical PROTAC Linker Properties Derived from this compound
| Linker Component | Structural Feature | Potential Impact on PROTAC Function |
|---|---|---|
| Sulfamide Group | Hydrogen bonding capacity, conformational rigidity | Influences linker geometry and ternary complex stability. |
| Propyl Chain | Defined length (3 carbons) | Contributes to the precise spacing between the two ligands. |
Design and Synthesis of Nucleoside Analogues with Sulfamoylalkyl Modifications
Nucleoside analogues are a cornerstone of antiviral and anticancer therapies nih.govdigitellinc.com. Chemical modification of the sugar or base moiety can lead to compounds with improved biological activity, selectivity, or metabolic stability nih.govillinois.edu. The introduction of a sulfamoyl group (–SO₂NH₂) is a recognized strategy in medicinal chemistry to create bioisosteres of carboxylic acids or phosphates and to modulate biological activity.
The synthesis of nucleoside analogues with sulfamoylalkyl modifications would involve attaching a sulfamide-containing side chain to the nucleoside core, typically at the sugar ring. This compound represents a potential reagent for introducing such a modification. For instance, after suitable chemical activation, it could be coupled to a hydroxyl group on the ribose or deoxyribose ring of a nucleoside. This would result in a novel nucleoside analogue bearing an N-(3-methoxypropyl)sulfamoyl moiety. This modification could influence the analogue's interaction with target enzymes, such as viral polymerases or kinases, and affect its pharmacokinetic properties. While specific examples detailing the use of this compound for this purpose are not prominent in the literature, the synthesis of sulfamoyl-based derivatives is an active area of research for developing new therapeutic agents, including for conditions like Hepatitis B mdpi.com.
Role of the Sulfonamide and Methoxypropyl Moieties in Molecular Design
Influence of the Sulfonamide Group on Molecular Recognition and Ligand Design Principles
The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its unique structural and electronic properties. researchgate.netmdpi.com This group, with the general structure R−S(=O)₂−NR₂, consists of a rigid tetrahedral sulfonyl core connected to an amine. wikipedia.org This rigidity is a key factor in molecular design, as it reduces the conformational flexibility of the molecule, which can lead to higher binding affinity for a target protein. wikipedia.orgresearchgate.net
The sulfonamide moiety is a versatile hydrogen-bonding unit. The two sulfonyl oxygen atoms act as strong hydrogen bond acceptors, while the nitrogen atom, depending on its substitution, can serve as a hydrogen bond donor. mdpi.com These directional interactions are critical for molecular recognition, allowing sulfonamide-containing ligands to form stable, specific contacts within the binding pockets of enzymes and receptors. acs.org For instance, the sulfonamide oxygens are often a key binding motif that engages in highly conserved CH···O═S interactions with proteins. acs.org
Furthermore, the sulfonamide group is a well-established zinc-binding group (ZBG). azpharmjournal.com In numerous metalloenzymes, such as carbonic anhydrases, the deprotonated sulfonamide nitrogen coordinates directly with the zinc ion in the active site, leading to potent inhibition. azpharmjournal.commdpi.com This chelating property is a fundamental principle in the design of inhibitors for this class of enzymes. The ability of the sulfonamide group to act as a bioisostere for other functional groups, most notably carboxylic acids, further enhances its utility in ligand design. researchgate.net
Impact of the 3-Methoxypropyl Chain on Conformational Preferences and Molecular Dimensions
In contrast to the rigid sulfonamide group, the 3-methoxypropyl chain introduces a significant degree of conformational flexibility to the molecule. This aliphatic chain, consisting of three carbon atoms and an ether linkage, can adopt numerous spatial arrangements due to the free rotation around its single bonds (C-C and C-O). This flexibility allows the ligand to adapt its shape to fit optimally within a binding site, potentially maximizing favorable interactions.
Rational Design Principles for Sulfonamide-Containing Molecules
The rational design of molecules incorporating a sulfonamide group is a well-established strategy in drug discovery. nih.gov Chemists leverage the group's predictable geometry and interaction patterns to achieve high-affinity and selective ligands. nih.gov A primary design principle involves using the sulfonamide as a stable and metabolically robust scaffold. researchgate.net Unlike amides, sulfonamides are generally more resistant to enzymatic hydrolysis in biological systems. researchgate.net
Key design strategies often revolve around the sulfonamide's role as an anchor or a key interacting moiety.
Targeting Metalloenzymes: When designing inhibitors for zinc-containing enzymes, the sulfonamide is often positioned to directly chelate the catalytic metal ion. azpharmjournal.com
Mimicking Transition States or Substrates: The tetrahedral geometry of the sulfonamide can mimic the transition state of reactions catalyzed by certain enzymes, such as proteases. It is also frequently used as a bioisosteric replacement for the carboxylic acid group of a natural substrate. researchgate.net
Structure-Activity Relationship (SAR) Studies: The nitrogen and sulfur atoms of the sulfonamide provide multiple points for chemical modification. nih.gov Synthesizing libraries of analogues with different substituents on the sulfonamide nitrogen (as with the 3-methoxypropyl group) or on the aromatic ring attached to the sulfur allows for systematic exploration of the SAR, optimizing potency and selectivity. nih.govacs.org
| Design Principle | Rationale and Application |
| Metabolic Stability | The sulfonamide group is more resistant to hydrolysis than an amide bond, improving the molecule's in vivo lifetime. researchgate.net |
| Hydrogen Bonding | The S=O groups act as H-bond acceptors and the N-H group acts as an H-bond donor, forming specific, directional interactions with target proteins. mdpi.comacs.org |
| Zinc Binding | The deprotonated sulfonamide nitrogen can coordinate with zinc ions in the active sites of metalloenzymes like carbonic anhydrases. azpharmjournal.com |
| Geometric Constraint | The rigid, tetrahedral geometry of the sulfonyl core reduces the conformational entropy penalty upon binding, potentially increasing affinity. wikipedia.org |
Scaffold Hopping and Bioisosteric Replacement Strategies in Chemical Probe Design
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties by modifying the core structure of a known active molecule. mdpi.comresearchgate.net The sulfonamide group plays a significant role in both approaches.
Scaffold hopping aims to identify new molecular scaffolds that maintain the essential pharmacophoric features of a known ligand but possess a different core structure. nih.govresearchgate.net This can lead to compounds with improved properties, such as better selectivity, novel intellectual property, or enhanced pharmacokinetic profiles. mdpi.com For example, a known inhibitor containing an indane core might be "hopped" to an indoline-5-sulfonamide (B1311495) scaffold to explore new structure-activity relationships and potentially discover more potent or selective inhibitors. mdpi.com
Bioisosteric replacement involves substituting one functional group with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity while optimizing other characteristics. tandfonline.comzu.ac.ae Bioisosteres are atoms or groups that share similarities in size, shape, and electronic properties. drughunter.com The sulfonamide group is a classic non-classical bioisostere of the carboxylic acid group. researchgate.nettandfonline.comzu.ac.ae
This replacement strategy is often employed to:
Enhance Metabolic Stability: Carboxylic acids are often susceptible to metabolic conjugation (glucuronidation), while sulfonamides are generally more stable. drughunter.com
Improve Membrane Permeability: By replacing a highly polar and often ionized carboxylic acid with a less acidic sulfonamide (pKa ~9–10 vs. 4–5 for carboxylic acids), cell membrane permeability and oral bioavailability can be improved. drughunter.com
Modulate Acidity and pKa: The significant difference in acidity between a sulfonamide and a carboxylic acid can be exploited to fine-tune the ionization state of a molecule at physiological pH, which affects its binding and transport properties. zu.ac.aedrughunter.com
| Bioisosteric Pair | Advantage of Using Sulfonamide |
| Sulfonamide vs. Carboxylic Acid | Increased lipophilicity, enhanced metabolic stability, improved membrane permeability, resistance to glucuronidation. drughunter.com |
| Sulfonamide vs. Amide | Increased metabolic stability, altered hydrogen bonding geometry, potential for zinc chelation. researchgate.net |
Emerging Research Directions and Future Perspectives for N 3 Methoxypropyl Sulfamide
Exploration in Advanced Materials Science
The unique structural features of N-(3-methoxypropyl)sulfamide, including its flexible methoxypropyl group and the hydrogen-bonding capabilities of the sulfamide (B24259) moiety, make it an interesting candidate for incorporation into advanced materials.
The incorporation of sulfonamide moieties into polymer backbones is a recognized strategy for developing materials with specific, tailored properties. While research directly involving this compound in polymer science is not yet widespread, the principles established for other sulfonamides can be extrapolated. The presence of the sulfamide group can introduce functionalities that influence thermal stability, solubility, and intermolecular interactions within the polymer matrix.
For instance, polysulfamides, which are analogs of polyureas, are known for their potential in creating polymers with a range of glass transition temperatures and high thermal stability. The synthesis of such polymers can be achieved through methods like Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. The specific side chain of this compound could impart increased flexibility and solubility in organic solvents compared to more rigid aromatic sulfonamides.
| Biocompatibility | The biocompatibility would need to be experimentally determined, but the ether linkage is often found in biocompatible polymers. |
Future research could focus on the synthesis of novel monomers derived from this compound for subsequent polymerization. The resulting polymers could find applications in areas such as specialty coatings, membranes, and biomedical devices, where fine-tuning of material properties is crucial.
Chiral sulfonamides are of significant interest due to their applications in asymmetric synthesis and the development of chiral materials. nih.gov While this compound itself is not chiral, it can be used as a scaffold to synthesize chiral derivatives. The nitrogen atoms of the sulfamide can be functionalized with chiral auxiliaries, or the molecule can be incorporated into a larger chiral structure.
The development of chiral materials is crucial for applications in enantioselective separations, catalysis, and nonlinear optics. Chiral sulfonamides have been shown to form self-assembled structures, such as gels and liquid crystals, which can exhibit chiroptical properties. The methoxypropyl group in this compound could influence the packing and self-assembly behavior of such chiral derivatives.
Potential Routes to Chiral Materials Incorporating this compound:
Derivatization with Chiral Acids or Alcohols: The synthesis of chiral esters or amides using the methoxypropyl group or the sulfamide nitrogen.
Use as a Chiral Ligand: Coordination of the sulfamide to a metal center to form a chiral catalyst.
Incorporation into Chiral Polymers: Polymerization of a chiral monomer derived from this compound.
Research in this area would involve the synthesis of novel chiral derivatives and the investigation of their self-assembly properties and chiroptical responses.
Integration with Nanotechnology Approaches for Chemical Research
Nanotechnology offers powerful tools for chemical research, and the functionalization of nanoparticles with specific organic molecules is a key aspect of this field. nih.gov this compound can be envisioned as a ligand for the surface modification of nanoparticles, thereby imparting new properties to the nanomaterial.
The sulfamide group can potentially coordinate to metal nanoparticles, while the methoxypropyl chain can influence the dispersibility and compatibility of the functionalized nanoparticles in different media. Such functionalized nanoparticles could be used in various applications, including catalysis, sensing, and drug delivery. mdpi.com
Table 2: Potential Applications of this compound-Functionalized Nanoparticles
| Application Area | Potential Role of this compound |
|---|---|
| Catalysis | The sulfamide moiety could act as a binding site for catalytic metal ions, creating a nanostructured catalyst. |
| Sensing | The functionalized nanoparticle could be designed to selectively bind to target analytes, leading to a detectable signal change. |
| Drug Delivery | The methoxypropyl group could enhance the biocompatibility and circulation time of drug-loaded nanoparticles. |
| Composite Materials | Incorporation of functionalized nanoparticles into a polymer matrix could improve the mechanical or thermal properties of the composite. |
Future research would involve developing synthetic methods for attaching this compound to various types of nanoparticles (e.g., gold, iron oxide, silica) and characterizing the resulting materials. The performance of these functionalized nanoparticles would then be evaluated in the targeted applications.
High-Throughput Screening and Virtual Library Design for Novel Derivatives
High-throughput screening (HTS) and virtual library design are powerful tools in modern drug discovery and materials science for identifying molecules with desired properties. mdpi.com While this compound itself may not be the final active molecule, it can serve as a valuable scaffold for the creation of a library of derivatives.
By systematically modifying the structure of this compound, for example, by introducing different substituents on the sulfamide nitrogens or by altering the methoxypropyl chain, a large and diverse virtual library of compounds can be generated. These virtual libraries can then be screened computationally to predict their properties, such as binding affinity to a biological target or specific material characteristics. nih.gov
Steps in Virtual Library Design and Screening:
Scaffold Selection: this compound is chosen as the core structure.
Virtual Library Generation: A diverse set of building blocks (e.g., different amines, alkyl halides) are computationally attached to the scaffold.
Property Prediction: Physicochemical and biological properties of the virtual compounds are calculated using computational models.
Virtual Screening: The library is screened against a specific target (e.g., a protein binding site) to identify potential hits.
Synthesis and Experimental Validation: The most promising candidates from the virtual screen are synthesized and tested in the lab.
This approach allows for the rapid exploration of a vast chemical space and can significantly accelerate the discovery of novel compounds with desired functionalities.
Advancements in Sustainable and Green Chemistry for Sulfonamide Synthesis
The principles of green chemistry are increasingly influencing the synthesis of all chemical compounds, including sulfonamides. rsc.org Future research on this compound will undoubtedly be shaped by the drive for more environmentally friendly and sustainable synthetic methods.
Traditional methods for sulfonamide synthesis often involve the use of hazardous reagents and solvents. mdpi.com Modern approaches focus on minimizing waste, reducing energy consumption, and using renewable resources.
Table 3: Green Chemistry Approaches for Sulfonamide Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
|---|---|
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. |
| Use of Safer Solvents | Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or deep eutectic solvents. researchgate.net |
| Energy Efficiency | Employing methods like microwave-assisted or mechanochemical synthesis to reduce reaction times and energy consumption. rsc.org |
| Catalysis | Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. biolmolchem.com |
| Renewable Feedstocks | Exploring the use of bio-based starting materials for the synthesis of the 3-methoxypropylamine (B165612) or the sulfonylating agent. |
Recent advancements in sulfonamide synthesis include the use of oxidative chlorination in alternative solvents rsc.org and catalyst-free methods. rsc.org These sustainable approaches not only reduce the environmental impact of the synthesis but can also lead to more efficient and cost-effective processes. The application of these green methodologies to the synthesis of this compound and its derivatives will be a key area of future research.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for N-(3-methoxypropyl)sulfamide, and how can reaction conditions be optimized?
- Methodological Answer : While direct synthesis methods for this compound are not explicitly detailed in the literature, analogous compounds like brinzolamide involve reactions with 3-methoxypropylamine precursors. A typical approach includes nucleophilic substitution or condensation reactions between sulfamide derivatives and 3-methoxypropylamine. Optimization may involve adjusting solvent polarity (e.g., using DMF or THF), temperature (60–100°C), and stoichiometric ratios. Characterization via NMR (e.g., verifying sulfamide NH peaks at δ 5.5–6.5 ppm) and mass spectrometry is critical to confirm purity .
Q. How can researchers characterize the molecular structure and stability of this compound under varying environmental conditions?
- Methodological Answer : Structural elucidation requires a combination of FT-IR (to confirm sulfamide S=O stretches at ~1150–1350 cm⁻¹), X-ray crystallography (for solid-state conformation), and computational modeling (DFT for electronic properties). Stability studies should assess degradation under stressors like UV light, humidity, and temperature extremes. For example, accelerated stability testing at 40°C/75% RH over 4 weeks can reveal hydrolytic susceptibility, with HPLC monitoring degradation products .
Q. What are the key physicochemical properties of this compound relevant to laboratory handling?
- Methodological Answer : Key properties include:
- Vapor pressure : ~20 mmHg at 30°C (similar to 3-methoxypropylamine derivatives).
- Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, ethanol) due to the methoxy and sulfamide groups.
- Refractive index : ~1.417 (n20/D), comparable to structurally related acrylamide derivatives.
Safety protocols must address potential hygroscopicity and amine-related corrosivity .
Advanced Research Questions
Q. How can this compound be utilized in polymer-gel dosimeters for radiotherapy, and what factors influence its dose-response performance?
- Methodological Answer : In polymer-gel dosimeters, this compound derivatives (e.g., NMPAGAT) form crosslinked networks that respond to ionizing radiation. Adding inorganic salts like LiCl (5–10 mM) enhances dose sensitivity by increasing radical scavenging efficiency. Researchers should optimize gel composition (e.g., %w/w monomer, salt concentration) and validate using MRI or optical CT to measure R2 relaxation rates vs. absorbed dose (0–20 Gy). Environmental factors like oxygen inhibition must be controlled via nitrogen purging .
Q. What role does this compound play in antibody-drug conjugate (ADC) platforms, and how can conjugation efficiency be quantified?
- Methodological Answer : Sulfamide linkers in ADCs enable stable bioconjugation between antibodies and payloads. For this compound derivatives, reaction efficiency depends on pH (7.5–8.5), molar excess of linker (5–10×), and reducing agents (e.g., TCEP for disulfide bridging). Quantify conjugation via HPLC-SEC (to separate ADC species) and LC-MS (to confirm drug-to-antibody ratio). Stability assays in human plasma (37°C, 72 hours) assess linker robustness .
Q. How can stable isotope analysis (SIA) track the synthetic origin of this compound in forensic or pharmacological studies?
- Methodological Answer : SIA (e.g., δ¹³C, δ¹⁵N) differentiates sulfamide precursors based on isotopic signatures of starting materials. For example, 3-methoxypropylamine derived from plant vs. petroleum sources will exhibit distinct δ¹³C values. Calibrate using reference standards and conduct multivariate analysis (PCA) to classify samples. This method has been validated for tracing sulfamide precursors in toxicants like tetramine (TETS) .
Q. What strategies resolve contradictions in reported dose-response data for sulfamide-containing dosimeters?
- Methodological Answer : Discrepancies often arise from variations in gel formulation (e.g., % crosslinker, oxygen content) or measurement techniques (MRI vs. Raman spectroscopy). Standardize protocols using IAEA TRS-398 dosimetry guidelines. For reproducibility, document batch-specific parameters (e.g., initiator concentration, curing time) and validate with independent dosimetry systems (e.g., ion chambers) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
